molecular formula C17H15N3O4 B214466 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Katalognummer B214466
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: XKCGVABPQCMCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Wirkmechanismus

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves the inhibition of multiple signaling pathways, including EGFR, HER2, and HDAC. This leads to the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis in cancer cells. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptides. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of multiple signaling pathways, induction of apoptosis and cell cycle arrest, inhibition of angiogenesis and metastasis, inhibition of amyloid-beta peptide aggregation, and inhibition of pro-inflammatory cytokine production. These effects make 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide a promising candidate for the development of new treatments for various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its ability to inhibit multiple signaling pathways, making it a potentially more effective treatment for diseases that involve multiple pathways. However, one limitation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the study of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, including:
1. Further studies to determine the optimal dosage and administration route for 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
2. Studies to determine the potential toxicity of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
3. Studies to determine the efficacy of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in combination with other treatments, such as chemotherapy and radiation therapy.
4. Studies to determine the potential applications of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in other diseases, such as cardiovascular disease and autoimmune diseases.
5. Studies to develop new analogs of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide with improved efficacy and reduced toxicity.
Conclusion:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit multiple signaling pathways and its wide range of biochemical and physiological effects make it a promising candidate for the development of new treatments. However, further studies are needed to determine its optimal dosage, potential toxicity, and efficacy in combination with other treatments.

Synthesemethoden

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves several steps, including the condensation of 2-acetyl-3-hydroxyindole with ethyl pyruvate, followed by the reaction of the resulting product with 2-bromoacetylpyridine. The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide.

Wissenschaftliche Forschungsanwendungen

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit multiple signaling pathways, including EGFR, HER2, and HDAC, leading to the induction of apoptosis and cell cycle arrest. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of the disease. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Eigenschaften

Produktname

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

Molekularformel

C17H15N3O4

Molekulargewicht

325.32 g/mol

IUPAC-Name

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-6-2-1-5-12(13)17(24,16(20)23)8-14(21)11-4-3-7-19-9-11/h1-7,9,24H,8,10H2,(H2,18,22)

InChI-Schlüssel

XKCGVABPQCMCPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

Kanonische SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.